4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid
CAS No.:
Cat. No.: VC13283840
Molecular Formula: C27H27N3O3S
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O3S |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 4-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
| Standard InChI | InChI=1S/C27H27N3O3S/c1-27(2,3)21-11-9-19(10-12-21)24-28-29-26(30(24)22-13-15-23(33-4)16-14-22)34-17-18-5-7-20(8-6-18)25(31)32/h5-16H,17H2,1-4H3,(H,31,32) |
| Standard InChI Key | RSDLHBSZKNQNFG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)C(=O)O |
Introduction
Synthesis Steps:
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Formation of the Triazole Ring: This typically involves the reaction of hydrazine derivatives with aldehydes or ketones.
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Introduction of Aromatic Substituents: This can be achieved through various coupling reactions.
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Attachment of the Sulfanyl Group: Often involves the use of sulfur-containing reagents.
Biological Activities:
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Antimicrobial Activity: Many triazoles exhibit potent antimicrobial effects.
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Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth.
Related Compounds and Their Applications
Several compounds share structural similarities with 4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid. These include:
Potential Applications
Given the biological activities of triazole derivatives, compounds like 4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid may have potential applications in:
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Pharmacology: As antimicrobial or anticancer agents.
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Agriculture: As fungicides or bactericides.
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